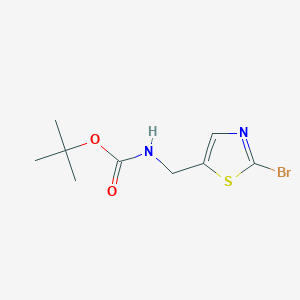

Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate is a chemical compound with the CAS Number: 1094070-77-5 . It has a molecular weight of 279.16 and its IUPAC name is tert-butyl 2-bromo-1,3-thiazol-5-ylcarbamate . It is stored under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate involves a reaction with S-1 in t-butanol, followed by the addition of EhN . After 10 minutes, diphenylphosphoryl azide is added and the reaction is heated at 80°C for 16 hours . The reaction mixture is then concentrated, diluted with water, and extracted with ethyl acetate . The product is purified by flash column chromatography .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14BrN2O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4,15H,5H2,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 279.16 and is stored at temperatures between 2-8°C .科学的研究の応用

Chemical Structure and Molecular Interactions

Tert-butyl carbamate derivatives have been synthesized and structurally characterized, revealing insights into their molecular environments and interactions. The study of these derivatives, while not specifically mentioning Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate, provides a foundation for understanding the chemical behavior and potential applications of similar compounds. The crystal packing of these molecules exhibits a complex interplay of hydrogen bonds, assembling the molecules into a three-dimensional architecture, which could be relevant for the design of materials and chemical sensors (Das et al., 2016).

Environmental and Material Applications

The oxidation of methyl tert-butyl ether (MTBE) by ozonation processes, with tert-butyl derivatives as byproducts, highlights their role in environmental applications. This research provides insights into the degradation pathways and efficiency of MTBE elimination, suggesting potential uses of tert-butyl carbamate derivatives in water treatment and environmental remediation (Acero et al., 2001).

Precursors for Chemical Synthesis

Tert-butyl carbazate derivatives serve as precursors for the synthesis of various chemical compounds, including sulfonamides and thiadiazoles. These derivatives are critical for the development of new materials and pharmaceuticals, indicating the broad applicability of tert-butyl carbamate derivatives in chemical synthesis (Pedregosa et al., 1996).

Sensory Materials and Detection Applications

Benzothiazole modified carbazole derivatives, including those with tert-butyl groups, have been developed as sensory materials for the detection of volatile acid vapors. These materials' strong blue emissive properties and their ability to detect acid vapors efficiently demonstrate the potential of tert-butyl carbamate derivatives in creating chemosensors and materials for environmental monitoring (Sun et al., 2015).

Biologically Active Compound Synthesis

The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate showcases its importance as an intermediate in producing biologically active compounds, such as omisertinib (AZD9291). This highlights the role of tert-butyl carbamate derivatives in pharmaceutical research and development (Zhao et al., 2017).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

特性

IUPAC Name |

tert-butyl N-[(2-bromo-1,3-thiazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVJDNHDCQSTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl ((2-bromothiazol-5-YL)methyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2769291.png)

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2769294.png)

![4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2769295.png)

![Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2769297.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2769300.png)

![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2769301.png)

![(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid](/img/structure/B2769302.png)

![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2769312.png)